Bienvenue dans la boutique en ligne BenchChem!

Lixazinone sulfate

PDE3 inhibition photolabeling assay human platelets

Lixazinone sulfate (RS-82856 hydrogen sulfate) is a selective inhibitor of cGMP-inhibited cyclic AMP phosphodiesterase type III (PDE3, IC50 = 22 nM) classified as a cardiotonic agent within the phosphodiesterase III inhibitor drug group. It possesses a 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline core scaffold and exhibits positive inotropic effects, afterload reduction, and antithrombotic properties.

Molecular Formula C21H32N4O8S
Molecular Weight 500.6 g/mol
CAS No. 101626-67-9
Cat. No. B1674902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLixazinone sulfate
CAS101626-67-9
SynonymsLixazinone sulfate;  RS-82856;  RS 82856;  RS82856; 
Molecular FormulaC21H32N4O8S
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O
InChIInChI=1S/C21H28N4O3.H2O4S.H2O/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18;1-5(2,3)4;/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26);(H2,1,2,3,4);1H2
InChIKeyIXJGUUXNDBSBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lixazinone Sulfate (CAS 101626-67-9) Procurement Guide: PDE3 Inhibitor for Cardiotonic and Antiproliferative Research


Lixazinone sulfate (RS-82856 hydrogen sulfate) is a selective inhibitor of cGMP-inhibited cyclic AMP phosphodiesterase type III (PDE3, IC50 = 22 nM) classified as a cardiotonic agent within the phosphodiesterase III inhibitor drug group [1]. It possesses a 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline core scaffold and exhibits positive inotropic effects, afterload reduction, and antithrombotic properties [2]. Originally developed by Syntex, lixazinone has been investigated for congestive heart failure, polycystic kidney disease, and mesangial proliferative glomerulonephritis [3].

Why PDE3 Inhibitors Are Not Interchangeable: The Need for Lixazinone Sulfate Selection


Although several PDE3 inhibitors (milrinone, cilostamide, cilostazol, trequinsin) share a common enzymatic target, they differ substantially in catalytic subunit selectivity, functional compartmentalization of cAMP signaling, and tissue-specific pharmacology [1]. Lixazinone exhibits a distinct profile: it is more potent against the short (truncated) isoforms of PDE3A than full-length PDE3A or PDE3B, a property not shared by cilostamide or trequinsin [2]. Functionally, PDE3 inhibition by lixazinone suppresses mitogenesis in mesangial cells without affecting reactive oxygen metabolite generation, whereas PDE4 inhibitors exert the opposite effect [3]. These pharmacodynamic differences mean that substituting one PDE3 inhibitor for another—even within the same isozyme class—can lead to divergent cellular outcomes and confounded experimental results [4].

Lixazinone Sulfate: Quantified Differential Evidence vs. Closest PDE3 Inhibitor Comparators


PDE3 Catalytic Site Inhibition: Lixazinone Ranks 2nd in Potency Among 6 PDE Inhibitors by Direct Photolabeling Competition

In a direct head-to-head comparison using [32P]cGMP photolabeling of PDE3 in human platelet cytosol, lixazinone inhibited the catalytic site with an IC50 of 22 ± 4 nM [1]. This represents a 2.5-fold higher potency than the clinically approved cardiotonic milrinone (IC50 = 56 ± 12 nM) and a 3.2-fold higher potency than cilostamide (IC50 = 70 ± 9 nM). Lixazinone was 179-fold more potent than the non-selective PDE inhibitor IBMX (IC50 = 3950 ± 22 nM). Only trequinsin (IC50 = 13 ± 2 nM) showed marginally greater potency in this assay [1].

PDE3 inhibition photolabeling assay human platelets catalytic site occupancy

Functional Selectivity: Lixazinone Suppresses Mesangial Mitogenesis >50% While PDE4 Inhibitors Show Negligible Effect

In primary cultured rat mesangial cells, PDE3 inhibitors (cilostamide and lixazinone) inhibited [3H]thymidine incorporation by >50%, comparable to the maximal effect of forskolin (60–70% inhibition) [1]. In contrast, PDE4 inhibitors (rolipram and denbufylline) caused little or no inhibition of mitogenesis at the same concentrations [1]. Conversely, PDE4 inhibitors suppressed reactive oxygen metabolite (ROM) generation in mesangial cells, whereas PDE3 inhibitors including lixazinone had no effect [2]. The IC50 for lixazinone-mediated suppression of mitogenesis paralleled the IC50 for cAMP hydrolysis inhibition in mesangial cell extracts [2].

PDE3 vs PDE4 selectivity mesangial cell mitogenesis cAMP compartmentalization MAPK pathway

PDE3A Isoform Selectivity: Lixazinone Is More Potent Against Short PDE3A Isoforms Than Full-Length PDE3A or PDE3B

In recombinant Sf9 cell expression studies, truncated (short-form) human PDE3A mutants (H3A-Δ189, H3A-Δ397, H3A-Δ510, H3A-Δ607, H3A-Δ721) were significantly more sensitive (p < 0.001) to lixazinone inhibition than full-length human PDE3A or mouse PDE3B constructs [1]. The IC50 of lixazinone for full-length particulate HPDE3A was 0.19 ± 0.03 µM, while the IC50 for truncated PDE3A mutants was 0.045 ± 0.003 µM—a 4.2-fold selectivity advantage for short PDE3A isoforms [1]. In contrast, cilostamide and trequinsin showed similar IC50 values for HPDE3A, H3A-Δ510, MPDE3B, and M3B-Δ604, indicating that lixazinone's isoform-selective profile is not a general property of all PDE3 inhibitors [1].

PDE3A isoform selectivity PDE3B N-terminal truncation recombinant PDE3

Antiplatelet Potency with Oral Bioavailability: Lixazinone Inhibits ADP-Induced Platelet Aggregation at IC50 0.11 µM with Ex Vivo Activity After Oral Dosing

Lixazinone (RS-82856) inhibited ADP-induced human platelet aggregation in vitro with an IC50 of 0.11 µM [1]. In an ex vivo pharmacodynamic assessment, oral administration of lixazinone at 10 mg/kg to rhesus monkeys produced measurable inhibition of platelet aggregation for at least 2 hours post-dosing [1]. In the same study, the compound displayed a Ki of 0.5 nM for the high-affinity cAMP phosphodiesterase from human platelets and a Ki of 0.75 nM for the cardiac high-affinity enzyme from dog heart, indicating sub-nanomolar target engagement [1]. In intact platelet cAMP accumulation assays, lixazinone increased iloprost-stimulated cAMP with an EC50 of 122 ± 8 nM, an effect that reached the same maximal plateau as trequinsin (EC50 19 ± 3 nM), while cilostamide and IBMX elevated cAMP beyond this plateau, suggesting they inhibit additional PDE isozymes [2].

antiplatelet ADP-induced aggregation oral bioavailability antithrombotic ex vivo pharmacodynamics

In Vivo Efficacy: Lixazinone Suppresses Mesangial Proliferation and Prevents Proteinuria in Rat Glomerulonephritis Model

In a rat model of mesangial proliferative glomerulonephritis (MSGN) induced by anti-rat thymocyte serum (ATS), co-administration of lixazinone (PDE3 inhibitor) and rolipram (PDE4 inhibitor) prevented proteinuria and maintained normal renal function at day 5 post-ATS injection, whereas vehicle-treated MSGN rats developed significant proteinuria and renal impairment [1]. The PDE inhibitor-treated group showed a 65% reduction in glomerular cell proliferation (PCNA staining, δ −65%) and a 36% reduction in macrophage infiltration (ED-1 staining, δ −36%) compared to vehicle-treated MSGN controls [1]. Importantly, the beneficial effect was not attributable to blood pressure reduction alone, as an equivalent ~20% decrease in systolic blood pressure induced by hydralazine (a vasodilator without PDE inhibitory activity) did not reduce MSGN severity [1]. Lixazinone alone was previously shown to suppress mesangial cell proliferation in vivo [2].

mesangial proliferative glomerulonephritis in vivo proteinuria renal protection PDE3/PDE4 combination

Lixazinone Sulfate: Evidence-Backed Application Scenarios for Research and Preclinical Procurement


Mesangial Cell Proliferation and Glomerulonephritis Models Requiring PDE3-Specific MAPK Pathway Suppression

Lixazinone sulfate is directly indicated for in vitro and in vivo studies of mesangial proliferative glomerulonephritis, where its PDE3-selective inhibition suppresses mitogen-activated protein kinase (MAPK) signaling and DNA synthesis without affecting PDE4-regulated reactive oxygen metabolite generation [1]. The in vivo efficacy—65% reduction in glomerular proliferation and complete prevention of proteinuria in ATS-induced rat MSGN [2]—supports its use in preclinical renal disease pharmacology. Researchers should select lixazinone over non-selective PDE inhibitors or PDE4-selective agents when the experimental objective is to isolate the PDE3-cAMP-PKA-Raf-1 signaling axis.

Platelet Biology and Antithrombotic Research Requiring PDE3-Selective cAMP Elevation

With an antiplatelet IC50 of 0.11 µM against ADP-induced aggregation and a clean, single-isozyme cAMP elevation profile (EC50 = 122 nM reaching a plateau consistent with PDE3-only inhibition) [3], lixazinone sulfate is preferable to milrinone (EC50 = 5320 nM in intact platelets) and cilostamide (dual PDE isozyme effects) for experiments requiring selective PDE3 pharmacology in human platelet systems [4]. Its documented oral bioavailability in nonhuman primates further supports ex vivo and in vivo thrombosis model studies.

PDE3A Isoform-Selective Pharmacology Studies: Discriminating Short-Form PDE3A from Full-Length PDE3A and PDE3B

Lixazinone is uniquely documented as the first PDE3 inhibitor to exhibit differential potency between N-terminal truncated PDE3A isoforms (IC50 = 0.045 µM) and full-length PDE3A (IC50 = 0.19 µM) or PDE3B constructs, a 4.2-fold selectivity window not observed with cilostamide or trequinsin [5]. This property enables studies probing the functional significance of PDE3A N-terminal domain regulation and tissue-specific isoform expression patterns, particularly in platelets and renal tubular epithelial cells where short PDE3A forms predominate.

Cardiotonic Research with Combined Afterload Reduction and Positive Inotropy in Large Animal Models

In pentobarbital-anesthetized dog models, lixazinone increased cardiac contractile force and reduced afterload via both intravenous and intraduodenal routes [3]. Its sub-nanomolar Ki (0.75 nM) for dog cardiac high-affinity PDE3 and its mixed competitive/noncompetitive inhibition mechanism distinguish it from milrinone in terms of enzyme inhibition kinetics [3]. The sulfate salt form (CAS 101626-67-9) is the USAN-listed salt, and procurement of this specific salt ensures consistency with published pharmacological characterization data, including solubility and stability profiles relevant to formulation development [6].

Quote Request

Request a Quote for Lixazinone sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.